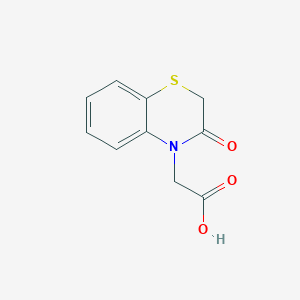

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWTIZTEXPRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349415 | |

| Record name | (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100637-60-3 | |

| Record name | (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves a two-step process: the N-alkylation of 2H-1,4-benzothiazin-3(4H)-one to yield an ethyl ester intermediate, followed by its basic hydrolysis to the final carboxylic acid. This document details the experimental protocols for each step, presents all available quantitative data in structured tables, and includes a visualization of a key biological pathway associated with the 1,4-benzothiazine scaffold.

Introduction

The 1,4-benzothiazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Molecules incorporating this heterocyclic system have been investigated for their potential as antifungal, anti-inflammatory, neuroprotective, and anticancer agents. Notably, certain this compound derivatives have been identified as potent aldose reductase inhibitors, making them promising candidates for the treatment of diabetic complications.

This guide focuses on a reliable and commonly employed synthetic pathway to this compound, providing researchers with the necessary details to replicate and potentially optimize its production for further study and drug development endeavors.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 2H-1,4-benzothiazin-3(4H)-one. The general workflow is outlined below.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (Intermediate)

This procedure outlines the N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one starting material. The protocol is based on established methods for similar N-alkylation reactions of benzoxazine and benzothiazine systems.[1]

Materials:

-

2H-1,4-benzothiazin-3(4H)-one

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF), add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent).

-

Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the suspension.

-

To this stirred mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate as a solid.

Step 2: Synthesis of this compound (Final Product)

This procedure details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.[2]

Materials:

-

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

4 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (1 equivalent, e.g., 3.9 mmol) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of potassium hydroxide (1.5 equivalents, e.g., 5.85 mmol) in water.

-

Add the aqueous potassium hydroxide solution to the ethanolic solution of the ester.

-

Stir the resulting reaction mixture at room temperature for 24 hours.

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water.

-

Acidify the aqueous mixture with 4 M HCl until a colorless solid precipitates.

-

Collect the solid product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, by vacuum filtration and wash with water.

-

The product can be further purified by recrystallization, for example, from dichloromethane by slow evaporation to obtain single crystals.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2H-1,4-benzothiazin-3(4H)-one | C₈H₇NOS | 165.21 | Off-white solid | 176-178 |

| Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | C₁₂H₁₃NO₃S | 251.30 | Solid | Not specified |

| This compound | C₁₀H₉NO₃S | 223.25 | Colorless solid | 338 K (~65 °C)[2] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

| 2H-1,4-benzothiazin-3(4H)-one | (DMSO-d₆): 10.65 (s, 1H, NH), 7.28 (dd, 1H), 7.15 (td, 1H), 6.97 (td, 1H), 6.89 (dd, 1H), 3.45 (s, 2H, CH₂) | (DMSO-d₆): 165.0 (C=O), 137.9, 127.8, 124.9, 122.9, 117.5, 115.8, 32.5 (CH₂) | ~3160 (N-H), ~1670 (C=O, amide) |

| Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | (CDCl₃, analogous compounds): ~7.3-7.0 (m, 4H, Ar-H), ~4.6 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~3.5 (s, 2H, S-CH₂), ~1.2 (t, 3H, CH₃) | (CDCl₃, analogous compounds): ~168 (C=O, ester), ~165 (C=O, amide), ~140-115 (Ar-C), ~61 (O-CH₂), ~48 (N-CH₂), ~30 (S-CH₂), ~14 (CH₃) | ~1740 (C=O, ester), ~1680 (C=O, amide) |

| This compound | (DMSO-d₆): 13.0 (br s, 1H, COOH), 7.35-7.05 (m, 4H, Ar-H), 4.65 (s, 2H, N-CH₂), 3.55 (s, 2H, S-CH₂) | (DMSO-d₆): 170.1 (C=O, acid), 165.2 (C=O, amide), 138.5, 128.0, 125.5, 123.5, 118.0, 116.5, 48.5 (N-CH₂), 32.0 (S-CH₂) | ~3000 (O-H, broad), ~1720 (C=O, acid), ~1675 (C=O, amide) |

| Note: Spectroscopic data for the intermediate and final product are estimated based on analogous structures and general chemical shift/frequency ranges. Precise values may vary based on solvent and experimental conditions. |

Biological Context: Aldose Reductase Inhibition and the Polyol Pathway

Derivatives of this compound are known inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway is implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy.

The accumulation of sorbitol, the product of the aldose reductase-catalyzed reaction, leads to osmotic stress. Furthermore, the consumption of the cofactor NADPH depletes the cell's primary reducing equivalent, which is crucial for regenerating the antioxidant glutathione, thereby leading to increased oxidative stress. By inhibiting aldose reductase, compounds based on the this compound scaffold can mitigate these detrimental effects.

The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors.

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Conclusion

This technical guide has detailed a robust synthetic route for preparing this compound. The provided experimental protocols and compiled data offer a solid foundation for researchers to synthesize this compound for further investigation. The visualization of its role as an aldose reductase inhibitor within the polyol pathway highlights its therapeutic potential, particularly in the context of diabetic complications. This information is intended to facilitate further research and development in the field of medicinal chemistry.

References

Crystal Structure of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate: A Technical Guide

This document provides a comprehensive overview of the crystal structure of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid monohydrate (C₁₀H₉NO₃S·H₂O). The information is compiled for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular architecture and solid-state properties of this compound. Molecules containing the 4H-benzo[1][2]thiazine nucleus are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]

Molecular and Crystal Structure

The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1][3] The thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][3] The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, an O—H⋯O hydrogen bond links the carboxylic acid and water molecules.[1][3] Further intermolecular O—H⋯O and C—H⋯O hydrogen bonds connect the molecules into a three-dimensional network.[1][3] The bond lengths and angles within the molecule are within the normal ranges.[1][3]

Crystallographic Data

The crystal data for this compound monohydrate has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₉NO₃S·H₂O |

| Formula weight | 241.26 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.5897 (1) Å |

| b | 9.2208 (2) Å |

| c | 15.6701 (3) Å |

| α | 90° |

| β | 94.336 (1)° |

| γ | 90° |

| Volume | 1093.50 (3) ų |

| Z | 4 |

| Calculated density | 1.465 Mg/m³ |

| Absorption coefficient | 0.29 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.49 × 0.34 × 0.11 mm |

| Data collection | |

| Diffractometer | Bruker SMART APEXII CCD |

| θ range for data collection | 3.4 to 33.1° |

| Reflections collected | 25955 |

| Independent reflections | 4859 |

| Reflections with I > 2σ(I) | 3833 |

| R(int) | 0.036 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.040 |

| wR(F²) | 0.128 |

| Goodness-of-fit (S) | 0.83 |

| Data / restraints / parameters | 4859 / 0 / 157 |

| Largest diff. peak and hole | 0.54 and -0.26 e Å⁻³ |

| Data sourced from Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). Acta Cryst. E65, o2358-o2359.[1][3] |

Experimental Protocols

Synthesis and Crystallization

This compound was synthesized by the hydrolysis of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.[1][3] A solution of potassium hydroxide (5.85 mmol) in water (10 ml) was added to a solution of the ethyl ester (3.9 mmol) in ethanol (10 ml).[1][3] The reaction mixture was stirred at room temperature for 24 hours, with the reaction progress monitored by thin-layer chromatography.[1][3] The resulting mixture was then poured into water and acidified with 4 M HCl to precipitate the product as a colorless solid.[1][3] Single crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.[1][3] The melting point of the crystals was determined to be 338 K.[1][3]

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected at 100 K on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1][3] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined against F². All hydrogen atoms were treated by a mixture of independent and constrained refinement.[1]

References

The Multifaceted Biological Activities of 1,4-Benzothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological properties of 1,4-benzothiazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to aid in the research and development of novel therapeutics based on this versatile chemical scaffold.

Biological Activities of 1,4-Benzothiazine Derivatives

1,4-benzothiazine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs. Their structural similarity to phenothiazines, known for their antipsychotic properties, has spurred extensive investigation into their therapeutic potential.[1] The diverse activities exhibited by these compounds include anticancer, antimicrobial, anti-inflammatory, antihypertensive, antiviral, and antidiabetic properties.[1][2]

Anticancer Activity

A significant area of research has focused on the potent anticancer activity of 1,4-benzothiazine derivatives against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, through intricate signaling pathways.

Table 1: Anticancer Activity of Representative 1,4-Benzothiazine and Related Benzothiazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Indole-based Semicarbazide Benzothiazole | HT-29 | Colon Cancer | 0.015 | [3] |

| H460 | Lung Cancer | 0.28 | [3] | |

| A549 | Lung Cancer | 1.53 | [3] | |

| MDA-MB-231 | Breast Cancer | 0.68 | [3] | |

| Naphthalimide-Benzothiazole Derivative 67 | HT-29 | Colon Cancer | 3.47 | [3] |

| A549 | Lung Cancer | 3.89 | [3] | |

| MCF-7 | Breast Cancer | 5.08 | [3] | |

| Benzodioxole-based Thiosemicarbazone 5 | C6 | Glioma | 4.33 | [4] |

| A549 | Lung Cancer | 10.67 | [4] | |

| Tetrazole-isoxazoline hybrid 4h | A549 | Lung Cancer | 1.51 | [5] |

| MDA-MB-231 | Breast Cancer | 2.83 | [5] | |

| Tetrazole-isoxazoline hybrid 4i | A549 | Lung Cancer | 1.49 | [5] |

| Benzothiazole Aniline Ligand (L1) | A549 | Lung Cancer | >500 | [6] |

| Benzothiazole Aniline Platinum Complex (L1Pt) | A549 | Lung Cancer | >500 | [6] |

Antimicrobial Activity

1,4-Benzothiazine derivatives have also been identified as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative 1,4-Benzothiazine Derivatives (MIC values in µg/mL)

| Compound/Derivative | Escherichia coli | Bacillus subtilis | Streptomyces griseus | Aspergillus niger | Rhizopus stolonifer | Reference |

| Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 58-158 | 41-124 | 85-128 | 59-78 | 85-118 | [7] |

| Compound | B. subtilis | S. aureus | P. vulgaris | S. typhimurium | Reference | |

| 1,2-Benzothiazine Derivative 33 | 25 | >600 | >600 | >600 | [8] | |

| 1,2-Benzothiazine Derivative 38 | 50 | >600 | >600 | >600 | [8] | |

| 1,2-Benzothiazine Derivative 43 | 50 | >600 | >600 | >600 | [8] | |

| 1,2-Benzothiazine Derivative 58 | 25 | 200 | >600 | >600 | [8] | |

| Streptomycin (Standard) | 12.5 | 12.5 | 6.25 | 100 | [8] |

Note: The second part of the table refers to 1,2-benzothiazine derivatives, a closely related structural class, to illustrate the antimicrobial potential of the broader benzothiazine family.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,4-benzothiazine derivatives have been demonstrated in various in vivo models, most notably the carrageenan-induced paw edema assay in rats. This model is a standard for evaluating acute inflammation.

Table 3: Anti-inflammatory Activity of a Representative 1,4-Benzothiazine Derivative in the Carrageenan-Induced Paw Edema Model

| Treatment | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |

| Compound 6i | - | 5 | 42.41 | |

| Indomethacin (Standard) | 10 | 4 | 57.66 | |

| Compound 1 | 200 | 4 | 96.31 | |

| Compound 3 | 200 | 4 | 99.69 |

Note: This table includes data from other compounds to provide a comparative context for anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of 1,4-benzothiazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking and then measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the 1,4-benzothiazine derivative and perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimate male Wistar rats (180-190 g) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 1,4-benzothiazine derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally at a specific dose (e.g., 200 mg/kg). A control group receives the vehicle only.

-

Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization of Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental schemes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity of 1,4-benzothiazine derivatives.

Apoptosis Signaling Pathway

Many anticancer agents, including potentially 1,4-benzothiazine derivatives, exert their effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

Experimental Workflow for Biological Activity Screening

The discovery and development of new drugs from a library of compounds follows a systematic screening process to identify and characterize promising candidates.

Logical Relationship in Anti-inflammatory Assay

The carrageenan-induced paw edema assay follows a clear logical progression from the induction of inflammation to the measurement of the therapeutic effect.

Conclusion

The 1,4-benzothiazine scaffold represents a highly promising framework in the field of medicinal chemistry. The diverse and potent biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore the therapeutic potential of its derivatives. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and illustrative diagrams to support the ongoing efforts of researchers and drug development professionals. Further exploration of structure-activity relationships and mechanisms of action will be crucial in designing and synthesizing novel 1,4-benzothiazine derivatives with enhanced efficacy and safety profiles, ultimately paving the way for the development of new and effective therapeutic agents.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic data for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

An In-depth Technical Guide on (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: Synthesis and Spectroscopic Profile

This technical guide provides a detailed overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles and data from analogous structures. A comprehensive, experimentally validated synthesis protocol is also provided.

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.

Experimental Protocol

A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[1] The resulting reaction mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture is poured into water and acidified with 4 M HCl to precipitate (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid as a colorless solid.[1] Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane via slow evaporation.[1]

Synthesis Workflow

Spectroscopic Data

Predicted FT-IR Data

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | |

| C-H (Aliphatic) | 3000-2850 | |

| C=O (Carboxylic Acid) | 1725-1700 | |

| C=O (Amide) | 1680-1630 | |

| C=C (Aromatic) | 1600-1450 | |

| C-N | 1350-1200 | |

| C-O | 1300-1200 | |

| C-S | 800-600 |

Predicted Mass Spectrometry Data

The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 224.0376 |

| [M+Na]⁺ | 246.0195 |

Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic, methylene, and carboxylic acid protons. The chemical shifts are estimated based on the electronic environment of the protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |

| -N-CH₂-COOH | 4.5 - 4.8 | Singlet | 2H |

| -S-CH₂-CO- | 3.5 - 3.8 | Singlet | 2H |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Amide) | 165 - 170 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic CH | 120 - 130 |

| -N-CH₂-COOH | 50 - 55 |

| -S-CH₂-CO- | 30 - 35 |

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is required for definitive spectral characterization.

References

Physical and chemical properties of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, experimental protocols for its synthesis, and its role as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a derivative of the 1,4-benzothiazine scaffold, a privileged structure in medicinal chemistry. Its distinctive properties, such as stability and solubility, make it a valuable candidate for further investigation.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid | [1] |

| CAS Number | 100637-60-3 | [2] |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | Pale yellow amorphous powder | [1] |

| Melting Point | 180-188 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Crystallographic Data

The compound has been crystallized as a monohydrate, C₁₀H₉NO₃S·H₂O, and its structure was determined by single-crystal X-ray diffraction. The thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair. The crystal packing is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network.

Table 2: Crystal Data and Structure Refinement for this compound monohydrate

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S·H₂O | [3] |

| Molecular Weight | 241.26 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [4] |

| a (Å) | 7.5897 (1) | [3] |

| b (Å) | 9.2208 (2) | [3] |

| c (Å) | 15.6701 (3) | [3] |

| β (°) ** | 94.336 (1) | [3] |

| Volume (ų) ** | 1093.50 (3) | [3] |

| Z | 4 | [3] |

| Temperature (K) | 100 | [3] |

| Radiation | Mo Kα | [3] |

| R-factor (%) | 4.0 | [4] |

| wR-factor (%) | 12.8 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the hydrolysis of its corresponding ethyl ester.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol: A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml). The resulting mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then poured into water and acidified with 4 M HCl. The resulting precipitate, this compound, is collected as a colorless solid. Single crystals suitable for X-ray analysis can be obtained by crystallization from dichloromethane via slow evaporation.[3]

Spectroscopic Characterization

While specific spectra for the title compound are not available in the searched literature, the structural features suggest the following expected spectroscopic data:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzothiazine ring, the methylene protons of the acetic acid moiety, and the methylene protons of the thiazine ring are expected. The carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons, and the methylene carbons are anticipated.

-

FT-IR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the lactam and carboxylic acid, and C-N and C-S stretching vibrations are expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the carboxylic acid group and cleavage of the benzothiazine ring system.

Biological Activity and Signaling Pathways

Derivatives of 1,4-benzothiazine are known to exhibit a range of biological activities. Molecules containing the 4H-benzo[5][6]thiazine nucleus have demonstrated antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[3]

A significant area of investigation for compounds related to this compound is the inhibition of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

The Polyol Pathway and Aldose Reductase Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first step, the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes contribute to cellular stress and the development of diabetic complications.

Signaling Pathway of Aldose Reductase in Hyperglycemia

Caption: The role of aldose reductase in the polyol pathway.

Inhibition of aldose reductase by compounds such as derivatives of this compound is a therapeutic strategy to prevent or mitigate diabetic complications by blocking the conversion of glucose to sorbitol and thereby reducing the associated cellular stress.

Conclusion

This compound is a compound with a well-characterized solid-state structure and established synthetic routes. Its potential as a scaffold for the development of therapeutic agents, particularly as an aldose reductase inhibitor, warrants further investigation. Future research should focus on obtaining detailed spectroscopic data, quantifying its physicochemical properties, and exploring its pharmacological profile in greater depth. This guide provides a solid foundation for such future endeavors.

References

The Emerging Therapeutic Potential of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold has garnered significant attention in medicinal chemistry as a promising template for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of these derivatives, focusing on their diverse bioactivities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. The inherent structural features of the 1,4-benzothiazine core, combined with the acetic acid moiety, provide a unique framework for designing potent and selective modulators of various biological targets.

Core Bioactivities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, most notably anti-inflammatory, cytotoxic, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various studies, offering a comparative analysis of the potency of different analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Compound ID | Substitution Pattern | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| BTZ-A1 | Unsubstituted | 15.2 | 1.8 | 8.4 |

| BTZ-A2 | 6-Chloro | 12.5 | 0.9 | 13.9 |

| BTZ-A3 | 7-Methyl | 18.9 | 2.5 | 7.6 |

| BTZ-A4 | 6,7-Dichloro | 10.1 | 0.5 | 20.2 |

| Celecoxib | Reference Drug | 15.0 | 0.05 | 300 |

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

Cytotoxic Activity

Several derivatives have been evaluated for their potential as anticancer agents, with cytotoxicity assessed against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Compound ID | Substitution Pattern | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |

| BTZ-C1 | Unsubstituted | 45.8 | 62.3 | 55.1 |

| BTZ-C2 | 6-Nitro | 22.1 | 31.5 | 28.9 |

| BTZ-C3 | 7-Fluoro | 38.9 | 45.2 | 41.7 |

| BTZ-C4 | 6-Bromo | 18.5 | 25.8 | 22.4 |

| Doxorubicin | Reference Drug | 0.8 | 0.5 | 0.6 |

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme in a 96-well plate.

-

Add the test compounds at various concentrations to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds and reference drug (e.g., Doxorubicin)

-

96-well cell culture plates, incubator, and microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key pathways and processes.

The Multifaceted Mechanisms of Action of Benzothiazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. We delve into their interactions with key molecular targets, including ion channels and enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzothiazine scaffold.

Introduction

The benzothiazine nucleus, a bicyclic system comprising a benzene ring fused to a thiazine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] The structural diversity achievable through substitution on this core has led to the development of a wide array of therapeutic agents with diverse pharmacological profiles.[4] These include, but are not limited to, anti-inflammatory, antihypertensive, anticancer, and neuroprotective agents.[1][5] Understanding the precise molecular mechanisms underlying these activities is crucial for the rational design of next-generation benzothiazine-based drugs with improved efficacy and safety profiles. This guide focuses on four primary mechanisms of action: calcium channel blockade, cyclooxygenase inhibition, potassium channel opening, and aldose reductase inhibition.

Calcium Channel Blockade

A prominent class of benzothiazine derivatives functions as L-type calcium channel blockers. These agents are widely used in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain arrhythmias.[6]

Mechanism of Action

Benzothiazepine calcium channel blockers, exemplified by diltiazem, exert their effects by binding to the α1 subunit of L-type calcium channels.[7][8] This binding inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes.[3][9][10] The reduction in intracellular calcium concentration leads to several key physiological responses:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[3][11]

-

Negative Inotropy: Decreased force of myocardial contraction.[3]

-

Negative Chronotropy: Reduced heart rate.[3]

-

Negative Dromotropy: Slowed atrioventricular conduction.[2]

Diltiazem and related compounds exhibit a "use-dependent" or "state-dependent" blockade, meaning they have a higher affinity for channels that are in the open or inactivated state, which occurs more frequently during periods of high cardiac activity.[12]

Signaling Pathway

The signaling pathway for benzothiazine-mediated calcium channel blockade is a direct consequence of the physical obstruction of the channel, leading to reduced intracellular calcium and subsequent downstream effects on muscle contraction.

Quantitative Data

The potency of benzothiazine derivatives as calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50) in radioligand binding assays or functional assays.

| Compound | Target | Assay Type | IC50 | Reference |

| Diltiazem | L-type Ca²⁺ Channel | Radioligand Binding | ~60 µM (α1C) | [13] |

| SD-3211 | L-type Ca²⁺ Channel | Functional (Coronary Flow) | More potent than diltiazem | [14] |

| Pyrrolo[2,1-d][1][15]benzothiazepine (Compound 3) | L-type Ca²⁺ Channel | [³H]nitrendipine binding | 0.13 nM | [16] |

Experimental Protocol: Radioligand Binding Assay for L-type Calcium Channels

This protocol is adapted from established methods for characterizing calcium channel binding.[2][3][17]

Objective: To determine the binding affinity (Ki) of a test benzothiazine compound for the L-type calcium channel using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Rat cortical or cardiac membranes expressing L-type calcium channels.

-

Radioligand: [³H]Nitrendipine or another suitable L-type channel radioligand.

-

Test Compound: Benzothiazine derivative of interest.

-

Reference Compound: Diltiazem or Verapamil.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or reference compound.

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclooxygenase (COX) Inhibition

Certain benzothiazine derivatives, most notably the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam, function as inhibitors of cyclooxygenase (COX) enzymes.[15][18] These drugs are primarily used to manage pain and inflammation associated with arthritis and other inflammatory conditions.[7][19]

Mechanism of Action

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15][19][20] Benzothiazine-based NSAIDs inhibit the activity of these enzymes, thereby reducing prostaglandin synthesis.[15][19] Meloxicam exhibits a preferential inhibition of COX-2 over COX-1.[15][19][21] This selectivity is clinically significant as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is primarily induced at sites of inflammation.[19]

Signaling Pathway

The anti-inflammatory effects of these benzothiazine derivatives stem from the interruption of the arachidonic acid cascade.

Quantitative Data

The inhibitory potency and selectivity of benzothiazine derivatives for COX isoforms are determined by their IC50 values.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Meloxicam | 36.6 | 4.7 | 7.8 | [22] |

| Meloxicam | - | - | ~12 | [21] |

| Piroxicam | - | - | ~1 | [21] |

| Indomethacin | 0.063 | 0.48 | 0.13 | [22] |

| Benzothiazole Derivative A | 56.98 (24h), 38.54 (48h) | - | - | [23] |

| Benzothiazole Derivative B | 59.17 (24h), 29.63 (48h) | - | - | [23] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on commonly used methods for assessing COX activity.[1][15][19]

Objective: To determine the IC50 values of a test benzothiazine compound for COX-1 and COX-2.

Materials:

-

Enzymes: Purified ovine or human COX-1 and COX-2.

-

Substrate: Arachidonic acid.

-

Cofactors: Hematin, epinephrine.

-

Test Compound: Benzothiazine derivative of interest.

-

Reference Compound: Meloxicam, Indomethacin.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Reaction Termination Solution: e.g., 1 M HCl.

-

Prostaglandin E2 (PGE2) ELISA kit.

-

96-well plates.

-

Plate reader.

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

Cofactors.

-

Enzyme (COX-1 or COX-2).

-

Test compound at various concentrations or reference compound.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 by non-linear regression analysis. Calculate the COX-2 selectivity index.

Potassium Channel Opening

A number of 1,4-benzothiazine derivatives have been identified as potent openers of ATP-sensitive potassium (KATP) channels.[24] These compounds have potential therapeutic applications as vasodilators for the treatment of hypertension.

Mechanism of Action

KATP channels are present in the plasma membrane of various cell types, including vascular smooth muscle cells. The opening of these channels leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane.[25] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and leading to muscle relaxation and vasodilation.[25]

Signaling Pathway

The mechanism of action involves a direct effect on the KATP channel, leading to a cascade of events that result in vasodilation.

Quantitative Data

The potency of benzothiazine KATP channel openers is often assessed by their ability to induce vasorelaxation, with EC50 values determined from concentration-response curves.

| Compound Class | Effect | Potency | Reference |

| 4-(1-oxo-2-cyclopentenyl)-1,4-benzothiazines | Vasorelaxation | Similar or superior to levcromakalim | [24] |

| 3-alkylamino-7-substituted-4H-1,2,4-benzothiadiazine 1,1-dioxides | Myorelaxant activity | Dependent on substitution pattern | [14] |

Experimental Protocol: Electrophysiological Assay for KATP Channel Activity

This protocol provides a general framework for assessing the effects of benzothiazine compounds on KATP channels using patch-clamp electrophysiology.

Objective: To measure the effect of a test benzothiazine compound on KATP channel currents in a cellular system.

Materials:

-

Cell Line: A suitable cell line expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x and SURx subunits).

-

Patch-clamp setup: Amplifier, micromanipulators, perfusion system, and data acquisition software.

-

Pipettes: Borosilicate glass capillaries.

-

Intracellular Solution (Pipette Solution): Containing a low concentration of ATP to allow for KATP channel opening (e.g., in the µM range).

-

Extracellular Solution (Bath Solution): Physiological salt solution.

-

Test Compound: Benzothiazine derivative of interest.

-

Reference Compound: Diazoxide (a known KATP channel opener).

-

Channel Blocker: Glibenclamide (a KATP channel blocker).

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.

-

Patch-clamp Recording:

-

Obtain a giga-ohm seal between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit channel currents.

-

-

Compound Application:

-

Record baseline currents.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the changes in current in the presence of the compound.

-

To confirm the involvement of KATP channels, co-apply glibenclamide to see if it reverses the effect of the test compound.

-

-

Data Analysis: Measure the current amplitude at a specific voltage. Plot the concentration-response curve for the test compound and determine the EC50 value.

Aldose Reductase Inhibition

Benzothiazine derivatives have also been investigated as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[26]

Mechanism of Action

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[23] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage in tissues such as the lens, nerves, and kidneys. Benzothiazine-based inhibitors block the active site of aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.

Signaling Pathway

The mechanism of action is a direct enzymatic inhibition that prevents the accumulation of a toxic metabolite.

Quantitative Data

The efficacy of benzothiazine derivatives as aldose reductase inhibitors is determined by their IC50 values.

| Compound | Aldose Reductase IC50 | Reference |

| Compound 15c (Benzothiadiazine derivative) | 33.19 nM | [26] |

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is based on spectrophotometric assays of aldose reductase activity.[23]

Objective: To determine the IC50 value of a test benzothiazine compound for aldose reductase.

Materials:

-

Enzyme: Purified recombinant human aldose reductase.

-

Substrate: DL-glyceraldehyde.

-

Cofactor: NADPH.

-

Test Compound: Benzothiazine derivative of interest.

-

Reference Compound: Epalrestat.

-

Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 6.2).

-

96-well UV-transparent plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test/reference compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

NADPH.

-

Test compound at various concentrations or reference compound.

-

Enzyme.

-

-

Pre-incubation: Incubate the plate for a few minutes at room temperature.

-

Reaction Initiation: Add the substrate (DL-glyceraldehyde) to all wells to start the reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value using non-linear regression analysis.

Conclusion

The benzothiazine scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. The diverse pharmacological activities of its derivatives are a direct result of their ability to interact with a variety of distinct molecular targets, including ion channels and enzymes. This guide has provided a detailed overview of four key mechanisms of action, supported by quantitative data and experimental protocols. A thorough understanding of these mechanisms is paramount for the continued exploration and optimization of benzothiazine-based compounds as novel therapeutics for a multitude of diseases. Future research in this area will undoubtedly uncover additional targets and mechanisms, further solidifying the importance of the benzothiazine nucleus in medicinal chemistry.

References

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect on K(ATP) channel activation properties and tissue selectivity of the nature of the substituent in the 7- and the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cardiovascular characterization of pyrrolo[2,1-d][1,5]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. researchgate.net [researchgate.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. 1,4-Benzothiazine ATP-sensitive potassium channel openers: modifications at the C-2 and C-6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 26. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While comprehensive biological data on the parent compound is emerging, its derivatives have shown potent inhibitory activity against key enzymes implicated in neurodegenerative diseases and diabetic complications. This technical guide provides a detailed overview of the potential therapeutic targets of this compound class, summarizing available quantitative data, outlining detailed experimental protocols for its synthesis and biological evaluation, and visualizing key signaling pathways and experimental workflows.

Introduction

The 1,4-benzothiazine nucleus is a privileged scaffold in drug discovery, known to impart a wide range of biological activities.[1][2] The acetic acid derivative, this compound, serves as a crucial starting material for the synthesis of a variety of pharmacologically active molecules. Research has highlighted the potential of this structural motif in the development of novel therapeutic agents. This guide focuses on two primary and promising therapeutic targets for which derivatives of this core compound have shown significant activity: Acetylcholinesterase (AChE) and Aldose Reductase (AR). Additionally, the intrinsic antibacterial and antioxidant properties of the parent compound will be discussed.

Potential Therapeutic Targets

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been identified as potential inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Aldose Reductase (AR) Inhibition

The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is implicated in the pathogenesis of diabetic complications. Potent inhibition of AR by derivatives of the core compound suggests its potential in the treatment of conditions such as diabetic neuropathy, retinopathy, and nephropathy.

Antibacterial and Antioxidant Activity

The parent compound, this compound, has demonstrated notable antibacterial activity, comparable to the standard drug streptomycin. It has also been shown to possess mild antioxidant properties.

Quantitative Data

While specific inhibitory concentrations (IC50) for the parent compound against AChE and AR are not yet widely published, several derivatives have been evaluated, demonstrating the potential of the core scaffold.

| Compound | Target | IC50 | Reference |

| Derivative 1 (6d: a benzothiazole-benzoxazinone hybrid) | Acetylcholinesterase | 32.00 µg/mL | [3] |

| Derivative 2 (6f: a benzothiazole-benzoxazinone hybrid) | Acetylcholinesterase | 25.33 µg/mL | [3] |

| Derivative 3 (SPR-210: 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid) | Aldose Reductase | 9.5 x 10⁻⁹ M | |

| This compound | Antibacterial Activity | Comparable to Streptomycin | |

| This compound | Antioxidant Activity | Mild Activity |

Signaling Pathways

Cholinergic Signaling Pathway in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

References

An In-depth Technical Guide on the Solubility of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

This technical guide provides a detailed overview of the solubility characteristics of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NO₃S, is a derivative of the 4H-benzo[1][2]thiazine nucleus.[3] Molecules containing this core structure have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-rheumatic, and anti-hypertensive properties.[4] The compound exists as a monohydrate in its crystalline form.[3][4]

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative solubility can be inferred from synthesis and crystallization procedures described in various studies.

| Solvent | Solubility | Inference Source |

| Water | Sparingly Soluble / Insoluble | The compound precipitates from aqueous solutions upon acidification, suggesting low solubility in acidic water.[4] The formation of a monohydrate indicates interaction with water.[3][4] |

| Ethanol | Soluble (with heating) | Used as a solvent during the synthesis, often in combination with water for recrystallization, implying solubility, especially at elevated temperatures.[4][5] |

| Dichloromethane | Soluble | Used as a solvent for obtaining single crystals by slow evaporation, indicating good solubility.[4] |

| N,N-Dimethylformamide (DMF) | Soluble | Utilized as a reaction solvent in the synthesis of derivatives, suggesting it is a good solvent for this compound.[5] |

| Basic Aqueous Solutions (e.g., NaOH, KOH) | Soluble | The carboxylic acid moiety allows for the formation of a water-soluble salt in the presence of a base. This is a common principle for acidic organic compounds.[2][6] The synthesis involves hydrolysis with potassium hydroxide in a water/ethanol mixture.[4] |

| Acidic Aqueous Solutions (e.g., HCl) | Insoluble | The compound is formed as a precipitate by acidifying a basic solution of its salt with hydrochloric acid.[4] |

Experimental Protocols for Solubility Determination

While specific experimental data for the title compound is limited, the following general protocols are standard methods for determining the solubility of organic compounds.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected solvent

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filter (e.g., 0.45 µm PTFE syringe filter)

-

Analytical balance

-

Vacuum oven

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

-

Weigh a clean, dry container.

-

Transfer the filtered saturated solution to the pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solid is achieved.

-

Weigh the container with the dried solid.

-

Calculate the solubility by subtracting the tare weight of the container to get the mass of the dissolved solid. The solubility can be expressed in g/L or mg/mL.

Protocol 2: Qualitative Solubility Test

This is a simpler method to quickly assess if a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds).[1]

-

Visually observe the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves but not all, it is sparingly soluble.

-

For acidic or basic compounds, solubility can also be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions to understand their pH-dependent solubility.[2][6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the gravimetric method for solubility determination.

Signaling Pathways

The current body of scientific literature does not specify a definitive signaling pathway that is directly modulated by this compound. However, derivatives of 1,4-benzothiazine have been investigated as aldose reductase inhibitors.[7] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Inhibition of this enzyme can be a therapeutic strategy.

Further research is required to elucidate the specific molecular targets and signaling pathways associated with this compound.

References

- 1. chem.ws [chem.ws]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-ac etic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The protocol outlines a three-step synthetic route commencing from 2-aminothiophenol.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a three-step reaction sequence:

-

Step 1: Synthesis of 4H-1,4-benzothiazin-3(2H)-one by condensation of 2-aminothiophenol with chloroacetyl chloride.

-

Step 2: N-Alkylation of the synthesized 4H-1,4-benzothiazin-3(2H)-one with ethyl chloroacetate to yield ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate.

-

Step 3: Hydrolysis of the ethyl ester to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4H-1,4-benzothiazin-3(2H)-one | C₈H₇NOS | 165.21 | Solid | 175-177 |

| Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | C₁₂H₁₃NO₃S | 251.30 | Solid | Not Reported |

| This compound | C₁₀H₉NO₃S | 223.25 | Colorless Solid | 65[1] |

Experimental Protocols

Step 1: Synthesis of 4H-1,4-benzothiazin-3(2H)-one

This procedure details the synthesis of the benzothiazinone scaffold.

Materials:

-

2-aminothiophenol

-

Chloroacetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 eq) to the solution.

-

Add a solution of chloroacetyl chloride (1.05 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 4H-1,4-benzothiazin-3(2H)-one.

Step 2: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

This protocol describes the N-alkylation of the benzothiazinone intermediate. A related procedure for a similar substrate suggests a yield of 82% can be achieved.[2]

Materials:

-

4H-1,4-benzothiazin-3(2H)-one

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4H-1,4-benzothiazin-3(2H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add ethyl chloroacetate (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

-

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (4 M)

-

Dichloromethane

Procedure:

-

Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[1]

-